

Spectroscopic Profile of Tris(2-methoxyethoxy)vinylsilane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(2-methoxyethoxy)vinylsilane*

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This technical guide provides a comprehensive overview of the key spectroscopic data for **Tris(2-methoxyethoxy)vinylsilane** (CAS No. 1067-53-4), a versatile organosilane compound used as a coupling agent and adhesion promoter. The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Properties

- IUPAC Name: ethenyl-tris(2-methoxyethoxy)silane[1]
- Molecular Formula: $C_{11}H_{24}O_6Si$ [1]
- Molecular Weight: 280.39 g/mol [1]
- Appearance: Colorless transparent liquid.

Spectroscopic Data

The following tables summarize the available spectroscopic data for **Tris(2-methoxyethoxy)vinylsilane**.

Mass Spectrometry (MS)

Mass spectrometry data, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS), reveals characteristic fragmentation patterns of the molecule.

Property	Value
Ionization Mode	Electron Ionization (EI)
Major Fragments (m/z)	205, 117, 206, 45
Database Reference	NIST Mass Spectrometry Data Center ^[1]

Table 1: Key mass spectrometry fragmentation data for **Tris(2-methoxyethoxy)vinylsilane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific, comprehensive peak lists with chemical shifts and coupling constants are best obtained by direct analysis of the spectra, the expected resonances are described below. Full spectra are available for viewing in the SpectraBase and ChemicalBook databases. ^{[1][2][3]}

2.2.1. ¹H NMR Spectroscopy

Assignment	Expected Chemical Shift (ppm)	Multiplicity
CH ₂ =CH-Si	5.8 - 6.2	Multiplet
Si-O-CH ₂ -	~3.9	Triplet
-CH ₂ -O-CH ₃	~3.6	Triplet
-O-CH ₃	~3.4	Singlet
Database Reference	SpectraBase, ChemicalBook	-

Table 2: Predicted ¹H NMR chemical shifts for **Tris(2-methoxyethoxy)vinylsilane**.

2.2.2. ¹³C NMR Spectroscopy

Assignment	Expected Chemical Shift (ppm)
CH ₂ =CH-Si	130 - 140
Si-O-CH ₂ -	~62
-CH ₂ -O-CH ₃	~72
-O-CH ₃	~59
Database Reference	SpectraBase, ChemicalBook[1][2]

Table 3: Predicted ¹³C NMR chemical shifts for **Tris(2-methoxyethoxy)vinylsilane**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies. Full spectra are available for viewing in the SpectraBase and ChemicalBook databases.[1][4]

Wavenumber (cm ⁻¹)	Assignment
~3060	=C-H stretch (vinyl)
2950 - 2850	C-H stretch (aliphatic)
~1600	C=C stretch (vinyl)
~1400	C-H bend (vinyl)
1100 - 1000	Si-O-C and C-O-C stretches
Technique	Between Salts / ATR-IR[1]
Database Reference	SpectraBase, ChemicalBook[1][4]

Table 4: Key IR absorption bands for **Tris(2-methoxyethoxy)vinylsilane**.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **Tris(2-methoxyethoxy)vinylsilane** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3). The use of a solvent with a known chemical shift allows for accurate referencing.
- Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - A larger number of scans is typically required (e.g., 128 or more) due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol

- Sample Preparation (Neat Liquid Film):
 - As **Tris(2-methoxyethoxy)vinylsilane** is a liquid, the simplest method is to prepare a neat thin film.[\[1\]](#)
 - Place one drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).

- Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film between the plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
 - Place the prepared salt plate assembly into the sample holder.
 - Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

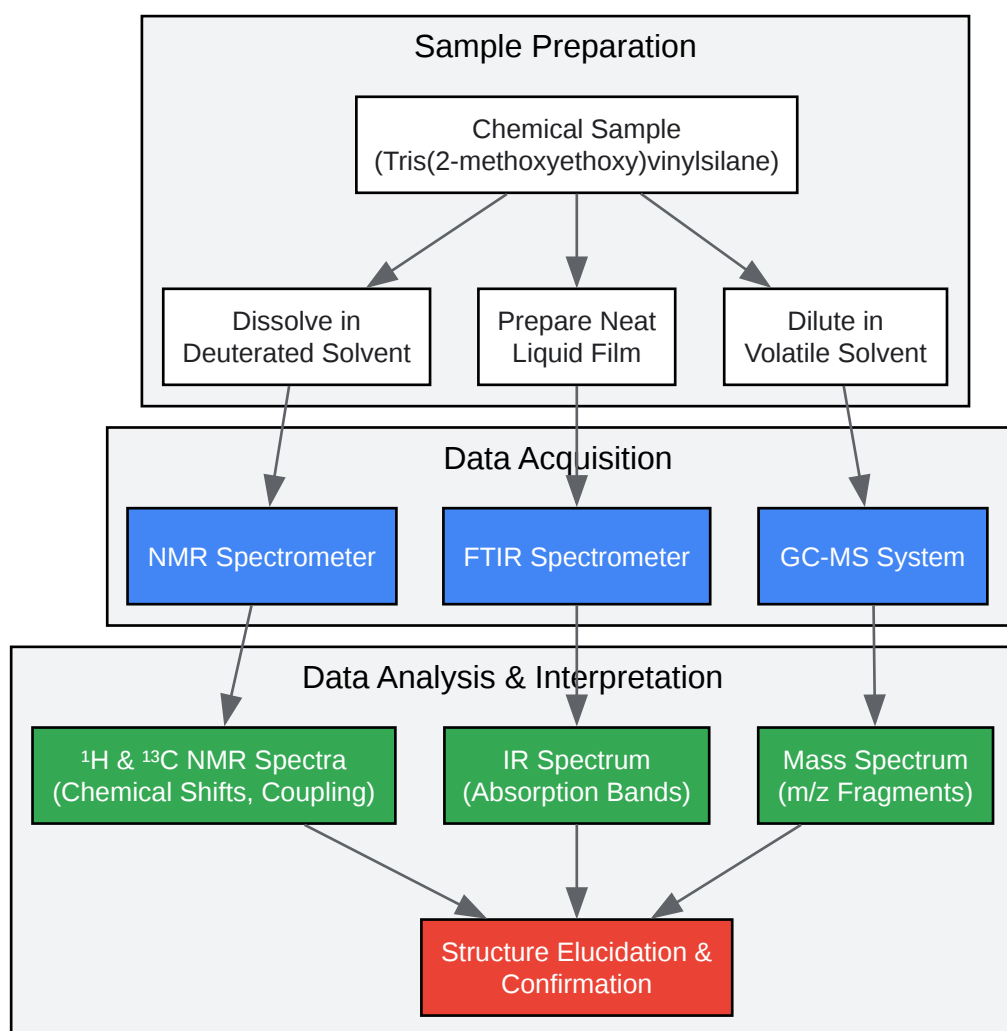
Mass Spectrometry (MS) Protocol

- Sample Introduction (GC-MS):
 - Prepare a dilute solution of **Tris(2-methoxyethoxy)vinylsilane** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
 - Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
 - The GC will separate the compound from any impurities before it enters the MS.
- Instrumentation: A standard GC-MS system equipped with an Electron Ionization (EI) source.
- Ionization and Analysis:
 - As the compound elutes from the GC column, it is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

- The resulting charged fragments are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
- Data Acquisition: The detector records the abundance of each fragment at its specific m/z value, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Tris(2-methoxyethoxy)vinylsilane**.



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General workflow for spectroscopic analysis.

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References

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